molecular formula C12H17F2N B15225931 (R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine

(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B15225931
M. Wt: 213.27 g/mol
InChI Key: RNCNELZUUNXHAD-JTQLQIEISA-N
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Description

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl phenyl sulfone . The reaction conditions often involve the use of a base and a solvent under controlled temperature to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific fluorine-related effects, such as increased metabolic stability and enhanced binding affinity.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)phenyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H17F2N/c1-12(2,3)10(15)8-4-6-9(7-5-8)11(13)14/h4-7,10-11H,15H2,1-3H3/t10-/m0/s1

InChI Key

RNCNELZUUNXHAD-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)F)N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

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